molecular formula C10H12ClNO B14849128 2-Chloro-3-cyclopropoxy-6-ethylpyridine

2-Chloro-3-cyclopropoxy-6-ethylpyridine

Cat. No.: B14849128
M. Wt: 197.66 g/mol
InChI Key: WVGHBLKGFXPFGB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Chloro-3-cyclopropoxy-6-ethylpyridine can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-3-hydroxypyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to further reactions to introduce the ethyl group, often through alkylation reactions .

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthetic routes mentioned above can be scaled up for larger-scale production if needed.

Chemical Reactions Analysis

2-Chloro-3-cyclopropoxy-6-ethylpyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-3-cyclopropoxy-6-ethylpyridine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds.

    Biology: Researchers use this compound to study its interactions with biological molecules and its potential effects on biological systems.

    Medicine: While not used directly in medicine, it serves as a precursor for the development of pharmaceutical compounds.

    Industry: It finds applications in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-cyclopropoxy-6-ethylpyridine is not well-documented in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The presence of the chloro, cyclopropoxy, and ethyl groups may influence its binding affinity and specificity for these targets .

Comparison with Similar Compounds

2-Chloro-3-cyclopropoxy-6-ethylpyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

2-chloro-3-cyclopropyloxy-6-ethylpyridine

InChI

InChI=1S/C10H12ClNO/c1-2-7-3-6-9(10(11)12-7)13-8-4-5-8/h3,6,8H,2,4-5H2,1H3

InChI Key

WVGHBLKGFXPFGB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C=C1)OC2CC2)Cl

Origin of Product

United States

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